N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide, often abbreviated as Compound X , belongs to the class of heterocyclic organic compounds. Its complex structure combines elements from both pyridazine and acetamide moieties. Let’s break it down:
Pyridazine Ring: The pyridazine core consists of two nitrogen atoms and four carbon atoms arranged in a six-membered ring. This ring imparts aromatic character to the compound.
Acetamide Group: The acetamide portion contains an amide functional group (RCONH₂), where R represents the phenyl group.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Compound X undergoes several reactions:
Oxidation: It can be oxidized to form a sulfoxide or sulfone.
Reduction: Reduction of the pyridazine ring or the amide group is possible.
Substitution: Nucleophilic substitution reactions occur at the pyridazine nitrogen or the phenyl ring.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.
Chemical Biology: Used as a probe to study biological processes.
Industry: As a starting material for the synthesis of other compounds.
Mechanism of Action
- Compound X likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Other pyridazine-based compounds, such as and .
Uniqueness: Compound X’s combination of pyridazine and acetamide moieties sets it apart.
Properties
Molecular Formula |
C23H23N3O5S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H23N3O5S/c1-31-21-10-6-5-9-19(21)20-11-12-22(27)25(24-20)15-23(28)26(17-7-3-2-4-8-17)18-13-14-32(29,30)16-18/h2-12,18H,13-16H2,1H3 |
InChI Key |
LIGBJOZXHAISEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N(C3CCS(=O)(=O)C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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